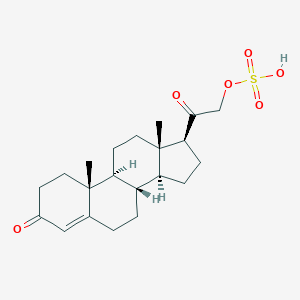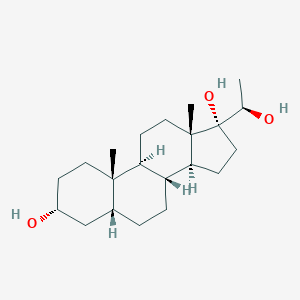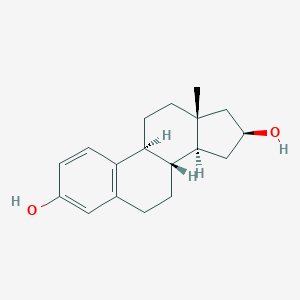
3-Methoxy-1-propanol
Übersicht
Beschreibung
3-Methoxy-1-propanol is a primary alcohol . It is used as a synthesis building block for preparing pharmaceutically active compounds . It can be employed, for example, in the synthesis of a stomach therapeutic .
Synthesis Analysis
3-Methoxy-1-propanol can be synthesized in an advantageous manner by alkylating 1,3-propanediol with methyl chloride in the presence of a base . The addition of methanol to allyl alcohol was investigated with metal oxides and zeolites catalysts in the liquid phase . 3-Methoxy-1-propanol was selectively formed with MgO, ZrO2, and Al2O3, while zeolites gave 2-methoxy-1-propanol .
Molecular Structure Analysis
The molecular formula of 3-Methoxy-1-propanol is C4H10O2 . The exact mass is 90.068079557 g/mol .
Chemical Reactions Analysis
The kinetics of the reactions of 3-methoxy-1-propanol with phenyl isocyanate in the presence of metal catalysts has been reported . This suggests that the generation of a methoxide ion on basic sites is an important step .
Physical And Chemical Properties Analysis
3-Methoxy-1-propanol is a colorless liquid . Its molecular weight is 90.12 g/mol .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediate
3-Methoxy-1-propanol can serve as an intermediate in organic synthesis . It can be used in the production of various organic compounds, contributing to the diversity and complexity of chemical reactions.
Reactions with Phenyl Isocyanate
The kinetics of the reactions of 3-methoxy-1-propanol with phenyl isocyanate have been studied . This reaction is significant in the field of organic chemistry, particularly in the synthesis of urethane compounds.
Catalyst Reactions
3-Methoxy-1-propanol has been used in reactions with metal oxides and zeolite catalysts . These reactions are crucial in the field of catalysis and materials science.
Synthesis from Methanol and Allyl Alcohol
Selective synthesis of 3-methoxy-1-propanol from methanol and allyl alcohol has been studied . This process is an example of green chemistry, aiming to reduce waste and avoid harmful byproducts.
Pharmaceutical Applications
3-Methoxy-1-propanol can be used in the modification and derivation of drug molecules . For instance, it can be used in the synthesis of Rabeprazole, a drug used for treating digestive disorders like ulcers and gastroesophageal reflux disease .
Bioactive Molecule Modification
Apart from pharmaceutical applications, 3-Methoxy-1-propanol can also be used in the modification of bioactive molecules . This expands its applications to the field of biochemistry and molecular biology.
Wirkmechanismus
Target of Action
3-Methoxy-1-propanol is a primary alcohol
Mode of Action
It has been reported that the kinetics of the reactions of 3-methoxy-1-propanol with phenyl isocyanate in the presence of metal catalysts . This suggests that it may act as a reactant in certain chemical reactions, potentially influencing the function of its targets.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-6-4-2-3-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFDHBSESGTDAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073129 | |
| Record name | Trimethylene glycol monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1-propanol | |
CAS RN |
1589-49-7 | |
| Record name | 3-Methoxy-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1589-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001589497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylene glycol monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Propanol, 3-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXY-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAK281WZ1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















